molecular formula C7H13N B1202483 8-Azabicyclo[3.2.1]octane CAS No. 280-05-7

8-Azabicyclo[3.2.1]octane

Cat. No. B1202483
CAS RN: 280-05-7
M. Wt: 111.18 g/mol
InChI Key: DGGKXQQCVPAUEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane involves various approaches, focusing on enantioselective construction to achieve the desired stereochemistry. Traditional methods rely on the stereocontrolled formation from acyclic precursors, while more recent methodologies aim at direct stereochemical control during the scaffold formation or through desymmetrization of tropinone derivatives (S. Rodríguez et al., 2021). Efficient synthesis from pyroglutamic acid through amide activation and cyclization of nitroenamine intermediates has also been reported, offering a straightforward route to 8-methyl-3,8-diazabicyclo[3.2.1]octane and its analogues (R. Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of 8-azabicyclo[3.2.1]octane derivatives has been extensively studied, providing insights into their conformational preferences and stereochemistry. Crystallographic and spectroscopic analyses have elucidated the preferred conformations, which are critical for their biological activity and synthetic applications. The synthesis and structural analysis of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have revealed the stereochemical configurations and intermolecular interactions that govern their structural stability (M. Diez et al., 1991).

Chemical Reactions and Properties

8-Azabicyclo[3.2.1]octane derivatives undergo various chemical reactions, including cycloadditions, which are pivotal for further functionalization and derivation of complex molecules. The [3 + 2] cycloaddition of oxidopyridinium ions to maleimides represents a unique method for assembling these scaffolds, showcasing good yields and functional group tolerance (C. Yuan* et al., 2023). Sequential oxidative Mannich reactions have also been employed for constructing 8-azabicyclo[3.2.1]octanes, illustrating the versatility of this scaffold in synthetic chemistry (Hanbyeol Jo et al., 2018).

Scientific Research Applications

  • Central Core of Tropane Alkaloids : The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids, known for their wide array of biological activities. Research efforts have been directed toward the stereoselective construction of this structure due to its significance in biological systems (S. Rodríguez et al., 2021).

  • Proline Analogue Synthesis : A straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue, has been described, demonstrating the compound's utility in creating structurally complex amino acids (D. Casabona et al., 2007).

  • Structural and Conformational Studies : The structure and conformational behavior of various derivatives of 8-azabicyclo[3.2.1]octane have been extensively studied, providing insights into their molecular characteristics and potential applications in drug design (M. Diez et al., 1991).

  • Synthesis and Reactivity in Organic Chemistry : The chemistry of functionalized 2,8-diheterobicyclo[3.2.1]octanes has been explored for its abundance in nature and the versatile reactivity of these compounds, making them useful building blocks in organic synthesis (MariFe Flores & D. Díez, 2014).

  • Sequential Oxidative Mannich Reactions : A concise synthesis method for 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions has been developed, showcasing the compound's utility in complex organic synthesis procedures (Hanbyeol Jo et al., 2018).

  • Synthesis of Neurokinin Antagonists : The 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, derived from this compound, have been identified as neurokinin (NK1) receptor antagonists, showing potential in the development of new pharmacological agents (Ian T Huscroft et al., 2006).

properties

IUPAC Name

8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKXQQCVPAUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950681
Record name 8-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]octane

CAS RN

280-05-7
Record name 8-Azabicyclo(3.2.1)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S)-8-Azabicyclo[3.2.1]octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,570
Citations
GP Pollini, S Benetti, C De Risi, V Zanirato - Chemical reviews, 2006 - ACS Publications
The 8-azabicyclo [3.2. 1] octane framework (tropane), occurring both in natural and in synthetic compounds, is of considerable interest because of the wide range of biological activities …
Number of citations: 105 pubs.acs.org
SF Nelsen, GT Cunkle, DH Evans… - Journal of the …, 1985 - ACS Publications
The crystal structure of 8, 8'-bi (8-azabicyclo [3.2. 1] octane, 1, shows it to exist in the anti-AA conformation in the solid, as does its radical carbon nitrate salt 1+ 03 20. The bond length …
Number of citations: 47 pubs.acs.org
K Ishii, M Kido, M Noji, S Sugiyama - Organic & Biomolecular …, 2008 - pubs.rsc.org
The photochemical C–C bond cleavage of bicyclic aziridines 7 and subsequent [3 + 2] cycloaddition with electron-deficient alkenes and alkynes afforded the novel head-to-head …
Number of citations: 11 pubs.rsc.org
S Rodriguez, U Uria, E Reyes, L Prieto… - Organic & …, 2021 - pubs.rsc.org
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities. As a consequence, research …
Number of citations: 6 pubs.rsc.org
T Nagase, T Takahashi, T Sasaki… - Journal of medicinal …, 2009 - ACS Publications
Long chain fatty acid elongase 6 (ELOVL6) catalyzes the elongation of long chain fatty acyl-CoAs and is a potential target for the treatment of metabolic disorders. The ultrahigh …
Number of citations: 20 pubs.acs.org
A Barco, S Benetti, C De Risi, P Marchetti, GP Pollini… - Tetrahedron, 1999 - Elsevier
The carbon atom ring-insertion via pyrolysis of an α-diazo-β-hydroxy ester intermediate, in turn obtained by reaction between ethyldiazoacetate and 3,4-O-isopropylidene-3(R),4(S)-…
Number of citations: 14 www.sciencedirect.com
RL Clarke, ML Heckeler - The Journal of Organic Chemistry, 1978 - ACS Publications
Absolute configuration of (+)-methyl 8-methyl-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate Page 1 4586 J. Org. Chem., Vol. No. 24,1978 Clarke and Heckeler Acknowledgment . The …
Number of citations: 2 pubs.acs.org
CG Thomson, E Carlson, GG Chicchi… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 8-azabicyclo[3.2.1]octane amine hNK 1 antagonists has been investigated and structure–activity relationships of the benzylamine and 6-exo substituents described. Acidic …
Number of citations: 22 www.sciencedirect.com
S Schwarz, T Kämpchen, MC Tilotta… - Die Pharmazie-An …, 2003 - ingentaconnect.com
Bioisosteric replacement of the 9-azabicyclo[4.2.1]nonane pharmacophoric element of the novel alkaloidal marine toxine pinnamine (5) by the 8-azabicyclo[3.2.1]octane moiety resulted …
Number of citations: 7 www.ingentaconnect.com
S Zhang, S Izenwasser, D Wade, L Xu… - Bioorganic & medicinal …, 2006 - Elsevier
A series of diarylmethoxymethyltropane-GBR hybrid analogues with all three possible stereochemical orientations at C3 were synthesized and evaluated at dopamine and serotonin …
Number of citations: 9 www.sciencedirect.com

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